tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1228552-55-3
VCID: VC3049447
InChI: InChI=1S/C16H22N2O2/c1-11-5-6-14-13(9-11)12(10-18-14)7-8-17-15(19)20-16(2,3)4/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19)
SMILES: CC1=CC2=C(C=C1)NC=C2CCNC(=O)OC(C)(C)C
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol

tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate

CAS No.: 1228552-55-3

Cat. No.: VC3049447

Molecular Formula: C16H22N2O2

Molecular Weight: 274.36 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate - 1228552-55-3

Specification

CAS No. 1228552-55-3
Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
IUPAC Name tert-butyl N-[2-(5-methyl-1H-indol-3-yl)ethyl]carbamate
Standard InChI InChI=1S/C16H22N2O2/c1-11-5-6-14-13(9-11)12(10-18-14)7-8-17-15(19)20-16(2,3)4/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19)
Standard InChI Key RHZSMRDQSXBYML-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC=C2CCNC(=O)OC(C)(C)C
Canonical SMILES CC1=CC2=C(C=C1)NC=C2CCNC(=O)OC(C)(C)C

Introduction

Basic Information and Identification

tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate is an indole derivative characterized by a methyl group at the 5-position of the indole ring and a carbamate-protected ethylamine substituent at the 3-position. The compound is precisely identified through various chemical identifiers and nomenclature systems as detailed in Table 1.

Table 1: Chemical Identifiers and Basic Information

ParameterDetails
Common Nametert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate
IUPAC Nametert-butyl N-[2-(5-methyl-1H-indol-3-yl)ethyl]carbamate
CAS Registry Number1228552-55-3
Molecular FormulaC₁₆H₂₂N₂O₂
Molecular Weight274.36 g/mol
Exact Mass274.168
InChIInChI=1S/C16H22N2O2/c1-11-5-6-14-13(9-11)12(10-18-14)7-8-17-15(19)20-16(2,3)4/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19)
InChI KeyRHZSMRDQSXBYML-UHFFFAOYSA-N
Canonical SMILESCC1=CC2=C(C=C1)NC=C2CCNC(=O)OC(C)(C)C

The compound is structurally characterized by three main components: the indole core (with a methyl group at position 5), the two-carbon linker, and the tert-butyloxycarbonyl (Boc) protected amine group. This structural arrangement gives the molecule its distinctive chemical and physical properties .

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate is crucial for its handling, storage, and application in various synthetic processes. Table 2 presents the key properties of this compound.

Table 2: Physical and Chemical Properties

PropertyValueDetermination Method
Physical StateSolidStandard observation
Boiling Point461.7±33.0 °CPredicted
Density1.115±0.06 g/cm³Predicted
pKa12.76±0.46Predicted
LogP3.93440Calculated
Polar Surface Area (PSA)54.12000Calculated
SolubilitySoluble in organic solvents (DMSO, DMF, methanol)Standard solubility testing
StabilityStable under standard conditions; sensitive to strong acidsExperimental observation

The compound exhibits moderate lipophilicity as indicated by its LogP value, suggesting good membrane permeability - a property relevant for potential biological applications. The polar surface area value of 54.12 indicates moderate polarity, influencing its interaction with biological systems and solvents. The high predicted boiling point reflects the compound's stability at elevated temperatures, though actual thermal decomposition may occur before this temperature is reached .

Structural Characteristics and Reactivity

The structure of tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate consists of several key functional groups that define its chemical behavior and reactivity.

Key Structural Features

The compound contains three main structural components:

  • Indole Core: A bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, with a methyl substituent at position 5

  • Two-Carbon Linker: An ethyl chain connecting the indole core at position 3 to the protected amine group

  • Carbamate Group: A tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the ethylamine

Reactivity Profile

The reactivity of tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate is primarily determined by its functional groups:

  • Indole N-H: The pyrrole nitrogen can undergo N-substitution reactions, including alkylation and acylation

  • Carbamate Group: The Boc protecting group can be selectively cleaved under acidic conditions (typically TFA or HCl in organic solvents) to reveal the free amine

  • Indole C-2 Position: The C-2 position of the indole (adjacent to the pyrrole nitrogen) is susceptible to electrophilic substitution reactions

  • 5-Methyl Group: Can potentially undergo oxidation or serve as a site for further functionalization

The presence of the Boc protecting group specifically allows for selective chemistry at other reactive sites while maintaining protection of the amine functionality - a key feature exploited in multi-step synthetic sequences .

Applications and Significance

tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate serves several important roles in organic synthesis and pharmaceutical research.

Synthetic Applications

The compound functions as a valuable synthetic intermediate in the preparation of more complex molecules, particularly those with pharmacological relevance. Its key synthetic applications include:

  • Building Block in Total Synthesis: Used in the synthesis of natural products containing substituted indole scaffolds

  • Precursor to Functionalized Tryptamines: After deprotection, the resulting primary amine can undergo various transformations

  • Component in Peptide Synthesis: The protected aminoethyl indole moiety can be incorporated into peptide structures

  • Intermediate in Medicinal Chemistry: Used in the synthesis of compounds targeting serotonin receptors and other neurologically relevant targets

The presence of the Boc protecting group is particularly valuable in multi-step syntheses, allowing selective manipulation of other functional groups before revealing the reactive amine in later synthetic steps .

Research Significance

Beyond its direct synthetic utility, the compound holds significance in several research areas:

  • Indole Chemistry Development: Serves as a model compound for studying reactions and modifications of the indole scaffold

  • Protecting Group Strategies: Exemplifies the application of orthogonal protection strategies in complex molecule synthesis

  • Medicinal Chemistry: Related indole derivatives have shown various biological activities, including anticancer, anti-inflammatory, and neuroactive properties

Research findings indicate that indole derivatives structurally similar to tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate exhibit significant potential in pharmaceutical applications, particularly as intermediates in the synthesis of compounds targeting the central nervous system.

Comparison with Similar Compounds

To better understand the unique properties and potential applications of tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate, it is valuable to compare it with structurally related compounds. Table 3.1 presents a comparison of physical properties among similar derivatives.

Table 3.1: Comparison of Physical Properties Among Similar Compounds

CompoundMolecular Weight (g/mol)LogP (Predicted)Primary Substituent
tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate274.363.935-Methyl
tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate294.784.115-Chloro
tert-butyl [2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl]carbamate328.334.545-Trifluoromethyl
tert-butyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate276.332.875-Hydroxy

Table 3.2 highlights the key chemical reactivity differences among these compounds.

Table 3.2: Reactivity Comparison of Similar Indole Derivatives

CompoundElectrophilic Aromatic SubstitutionNucleophilicity of Indole N-HBoc Deprotection Rate
5-Methyl derivativeEnhanced at positions 2 and 3StandardStandard
5-Chloro derivativeDecreasedSlightly decreasedStandard
5-Trifluoromethyl derivativeStrongly decreasedSignificantly decreasedSlightly faster
5-Hydroxy derivativeStrongly enhancedStandardStandard

The substituent at the 5-position significantly influences the electronic properties of the indole system, affecting reactivity patterns, solubility, and potential biological activity. The 5-methyl derivative exhibits moderate electronic effects compared to the more electron-withdrawing (chloro, trifluoromethyl) or electron-donating (hydroxy) substituents .

Synthesis and Preparation Methods

Several synthetic routes are available for the preparation of tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate. The most common approaches are detailed below.

Direct Protection of 5-Methyltryptamine

The most straightforward approach involves the direct protection of 5-methyltryptamine with a suitable Boc-transfer reagent:

  • Starting with 5-methyltryptamine (2-(5-methyl-1H-indol-3-yl)ethanamine)

  • Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (typically triethylamine or sodium hydroxide)

  • Conducted in a mixed solvent system (water/dioxane or dichloromethane)

  • Purification by column chromatography or recrystallization

This method typically provides high yields (>90%) and minimal side products .

Alternative Synthetic Routes

Alternative routes to obtain the target compound include:

  • Fischer Indole Synthesis: Starting from 4-methylphenylhydrazine and appropriate aldehydes or ketones, followed by functionalization of the resulting indole and subsequent Boc protection

  • Reductive Amination: Formation of the ethylamine chain through reductive amination, followed by Boc protection

  • Selective Functionalization: Starting from protected tryptamine derivatives and introducing the methyl group at the 5-position through directed metallation or cross-coupling reactions

The choice of synthetic route depends on reagent availability, scale requirements, and the specific constraints of the synthetic plan .

SupplierCatalog NumberPackage SizesTypical PurityApproximate Price Range (USD)
abcrAB408684500 mg>95%€397.00
A2B Chem LLCAE79446500 mg>95%$578.00
Matrix Scientific063832500 mgInquire$315.00
TRCT055190100 mg, 250 mg, 500 mg>95%$230.00 - $750.00
ChemenuCM1471541 g95%$636.00

The compound is typically supplied as a solid with purity greater than 95%. Many suppliers also provide analytical data including NMR spectra, HPLC chromatograms, and mass spectrometry data to confirm the identity and purity of the material .

Analytical Methods and Characterization

Proper characterization of tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate is essential for confirming its identity and purity. Several analytical techniques are commonly employed.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR shows characteristic signals for the indole N-H (broad singlet, δ ~8.0 ppm), aromatic protons (δ 6.8-7.5 ppm), methyl group (singlet, δ ~2.4 ppm), and tert-butyl group (singlet, δ ~1.4 ppm)

    • ¹³C NMR displays signals for carbonyl carbon (δ ~156 ppm), aromatic carbons (δ 110-140 ppm), and aliphatic carbons

  • Mass Spectrometry:

    • Molecular ion peak at m/z 274.17

    • Characteristic fragmentation pattern including loss of the Boc group (m/z 174)

  • Infrared Spectroscopy:

    • Characteristic absorption bands for N-H stretching (~3400 cm⁻¹), C=O stretching (~1700 cm⁻¹), and aromatic C=C stretching (~1600 cm⁻¹)

Chromatographic Analysis

  • High-Performance Liquid Chromatography (HPLC):

    • Typically performed using C18 reverse-phase columns

    • UV detection at 254 nm or 280 nm

    • Retention time dependent on specific conditions but generally shows good peak shape and resolution

  • Thin-Layer Chromatography (TLC):

    • Silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexanes mixtures)

    • Visualization by UV light or appropriate staining reagents

These analytical methods collectively provide a comprehensive characterization profile for confirming the identity, purity, and structural integrity of the compound .

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